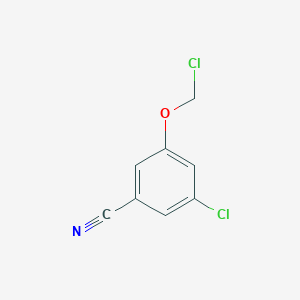
3-Chloro-5-(chloromethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(chloromethoxy)benzonitrile is an organic compound with the chemical formula C8H5Cl2NO It is a derivative of benzonitrile, characterized by the presence of a chloro and a chloromethoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(chloromethoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-hydroxybenzonitrile with chloromethyl methyl ether in the presence of a base such as potassium carbonate in acetonitrile at elevated temperatures . Another method includes the use of 3-chloro-5-(hydroxymethyl)benzonitrile, which is reacted with a chlorinating agent like thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and the use of catalysts to enhance reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(chloromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethoxy groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as sodium borohydride in the presence of catalysts.
Hydrolysis: The nitrile group can be hydrolyzed to form an amide or carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Sodium borohydride with copper nanoparticles as a catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 3-chloro-5-(chloromethoxy)benzylamine.
Hydrolysis: Formation of 3-chloro-5-(chloromethoxy)benzamide or 3-chloro-5-(chloromethoxy)benzoic acid.
Aplicaciones Científicas De Investigación
3-Chloro-5-(chloromethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(chloromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorobenzonitrile: A simpler derivative with only a chloro group attached to the benzene ring.
3-Chloro-5-(trifluoromethoxy)benzonitrile: Contains a trifluoromethoxy group instead of a chloromethoxy group.
3-Chloro-5-methoxybenzonitrile: Has a methoxy group instead of a chloromethoxy group.
Uniqueness
3-Chloro-5-(chloromethoxy)benzonitrile is unique due to the presence of both chloro and chloromethoxy groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C8H5Cl2NO |
|---|---|
Peso molecular |
202.03 g/mol |
Nombre IUPAC |
3-chloro-5-(chloromethoxy)benzonitrile |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-12-8-2-6(4-11)1-7(10)3-8/h1-3H,5H2 |
Clave InChI |
BLPXMFQKDBARNG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OCCl)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



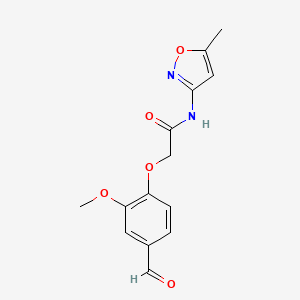

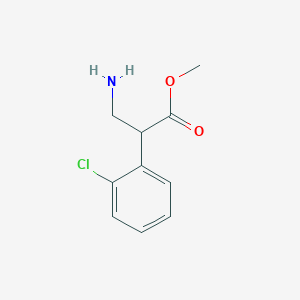
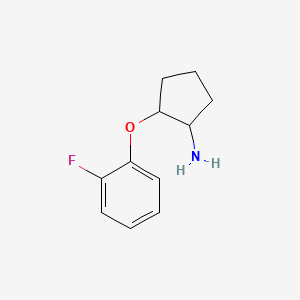

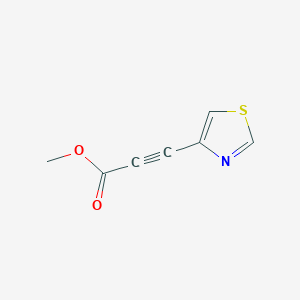
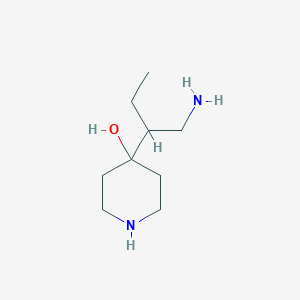
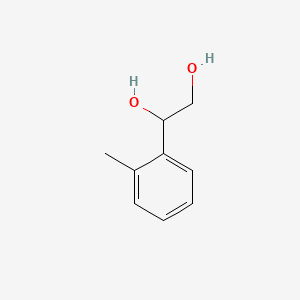
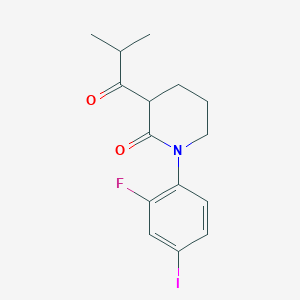
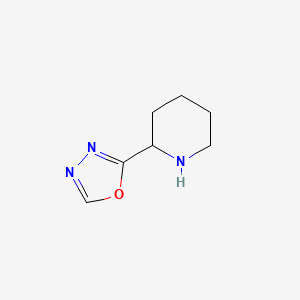

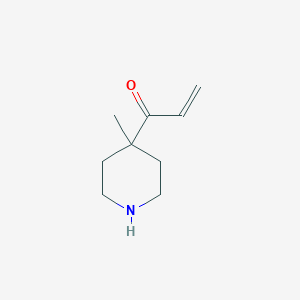
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13173646.png)
